N-(2-chlorophenyl)-3,3-dimethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

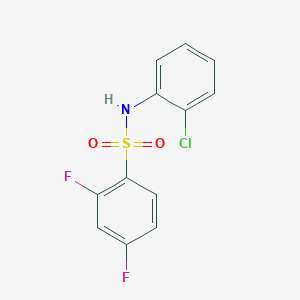

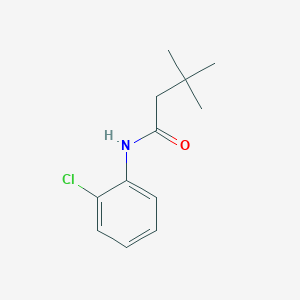

N-(2-chlorophenyl)-3,3-dimethylbutanamide, commonly known as Chloramphenicol, is a broad-spectrum antibiotic that inhibits bacterial protein synthesis. It was first discovered in 1947 and has been used extensively in the treatment of various bacterial infections, including typhoid fever, meningitis, and pneumonia. In recent years, Chloramphenicol has gained attention for its potential use in scientific research due to its unique properties.

Mechanism of Action

Chloramphenicol works by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. This binding prevents the formation of peptide bonds between amino acids during protein synthesis, ultimately leading to bacterial death.

Biochemical and Physiological Effects

Chloramphenicol has been shown to have various biochemical and physiological effects on bacterial cells. These effects include the inhibition of protein synthesis, the alteration of bacterial cell wall structure, and the disruption of bacterial membrane integrity. Additionally, Chloramphenicol has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of immune cell activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Chloramphenicol in lab experiments is its broad-spectrum activity against many bacterial species. Additionally, Chloramphenicol is relatively easy to obtain and has a long shelf life. However, Chloramphenicol has several limitations, including the potential for bacterial resistance development and the toxicity of the drug to human cells.

Future Directions

Several future directions for research involving Chloramphenicol include investigating its potential use as an antiviral agent, exploring the effects of Chloramphenicol on bacterial biofilms, and studying the mechanisms of bacterial resistance to Chloramphenicol. Additionally, further research is needed to investigate the potential immunomodulatory effects of Chloramphenicol and its potential use in the treatment of autoimmune diseases.

Synthesis Methods

Chloramphenicol can be synthesized through several methods, including the reaction of 2-chloroacetophenone with isobutyryl chloride in the presence of aluminum chloride. This reaction produces N-(2-chlorophenyl)-3,3-dimethylbutanamide, which can be purified through various techniques, including recrystallization and column chromatography.

Scientific Research Applications

Chloramphenicol has been used in scientific research to study various bacterial processes, including protein synthesis and bacterial growth. It has also been used to investigate the effects of antibiotics on bacterial populations and the development of antibiotic resistance. Additionally, Chloramphenicol has been used in studies investigating the role of bacterial protein synthesis in the pathogenesis of infectious diseases.

properties

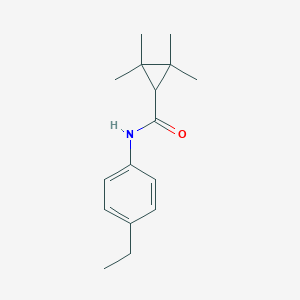

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

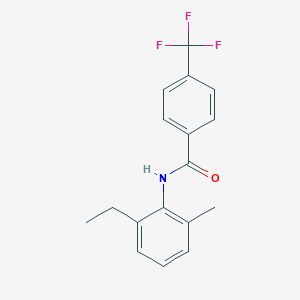

IUPAC Name |

N-(2-chlorophenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)8-11(15)14-10-7-5-4-6-9(10)13/h4-7H,8H2,1-3H3,(H,14,15) |

InChI Key |

JAWVGCKYAXFOCU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(=O)NC1=CC=CC=C1Cl |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC=CC=C1Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)

![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)

![Methyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263610.png)